7-hydroxy-3-methyl-2H-chromen-2-one
Overview
Description
7-hydroxy-3-methyl-2H-chromen-2-one, also known as 7-hydroxy-4-methylcoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds known for their aromatic properties and are widely found in nature. They are known for their diverse biological activities and have been used in various applications, including medicinal and industrial uses .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action of 7-hydroxy-3-methyl-2H-chromen-2-one can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s efficacy and stability under different conditions.
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Another method involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its efficiency and high yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Substitution reactions, such as alkylation and acylation, are common with this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can have different biological and chemical properties .
Scientific Research Applications
7-hydroxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Used in the production of optical brighteners, photosensitizers, and fluorescent dyes .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 7-hydroxy-3-methyl-2H-chromen-2-one.
4-methylumbelliferone: Another derivative with similar properties.
Hymecromone: A coumarin derivative with choleretic and biliary antispasmodic activity
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-3-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJVGSVJRBUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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